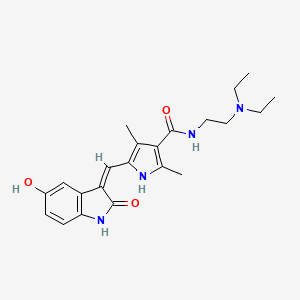
PHA-782584
説明
PHA-782584 (CAS: Not explicitly provided; molecular formula inferred as C22H20FN5O2 based on parent drug sunitinib) is a metabolite of sunitinib, an oral multitargeted tyrosine kinase inhibitor (TKI) used in cancer therapy. Its primary pharmacological role stems from its structural similarity to sunitinib, which inhibits vascular endothelial growth factor receptors (VEGFRs), platelet-derived growth factor receptors (PDGFRs), and other kinases involved in tumor angiogenesis and proliferation .
特性
CAS番号 |
1126899-61-3 |
|---|---|
分子式 |
C22H28N4O3 |
分子量 |
396.49 |
IUPAC名 |
N-[2-(diethylamino)ethyl]-5-[(Z)-(5-hydroxy-2-oxo-1H-indol-3-ylidene)methyl]-2,4-dimethyl-1H-pyrrole-3-carboxamide |
InChI |
InChI=1S/C22H28N4O3/c1-5-26(6-2)10-9-23-22(29)20-13(3)19(24-14(20)4)12-17-16-11-15(27)7-8-18(16)25-21(17)28/h7-8,11-12,24,27H,5-6,9-10H2,1-4H3,(H,23,29)(H,25,28)/b17-12- |
InChIキー |
YBNMTJYLJWAMGJ-ATVHPVEESA-N |
SMILES |
CCN(CC)CCNC(=O)C1=C(NC(=C1C)C=C2C3=C(C=CC(=C3)O)NC2=O)C |
外観 |
Solid powder |
純度 |
>98% (or refer to the Certificate of Analysis) |
賞味期限 |
>2 years if stored properly |
溶解性 |
Soluble in DMSO |
保存方法 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同義語 |
PHA-782584; PHA 782584; PHA782584. |
製品の起源 |
United States |
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of sunitinib metabolite M8 involves the metabolic transformation of sunitinib by the cytochrome P450 enzyme CYP3A4 . This process primarily occurs in the liver, where sunitinib undergoes N-desethylation to form SU012662 .
Industrial Production Methods
Industrial production of sunitinib and its metabolites typically involves the use of advanced chromatographic techniques for separation and quantification. High-performance liquid chromatography (HPLC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are commonly used methods .
化学反応の分析
Types of Reactions
PHA-782584 undergoes various chemical reactions, including:
Oxidation: Further oxidation by CYP3A4 to form inactive metabolites.
Reduction: Limited information is available on reduction reactions involving SU012662.
Substitution: Not commonly reported for this metabolite.
Common Reagents and Conditions
Oxidation: CYP3A4 enzyme, oxygen, and NADPH as a cofactor.
Major Products Formed
The major product formed from the oxidation of sunitinib is SU012662, which retains significant pharmacological activity .
科学的研究の応用
PHA-782584 has several scientific research applications:
Chemistry: Used as a reference standard in analytical chemistry for the quantification of sunitinib and its metabolites.
Biology: Studied for its role in cellular signaling pathways and its effects on cancer cell proliferation.
Medicine: Investigated for its pharmacokinetics and pharmacodynamics in cancer therapy.
Industry: Utilized in the development of therapeutic drug monitoring methods for sunitinib treatment.
作用機序
PHA-782584 exerts its effects by inhibiting multiple receptor tyrosine kinases (RTKs), including platelet-derived growth factor receptors (PDGFRs) and vascular endothelial growth factor receptors (VEGFRs) . These RTKs are implicated in tumor growth, angiogenesis, and metastatic progression . The inhibition of these kinases disrupts cellular signaling pathways, leading to reduced tumor growth and angiogenesis .
類似化合物との比較
Structural Analogues and Pharmacokinetic Properties
PHA-782584 shares structural motifs with boronic acid derivatives and kinase inhibitors, as evidenced by its similarity to compounds like (3-Bromo-5-chlorophenyl)boronic acid (similarity score: 0.87) and sunitinib (parent drug). Key structural and physicochemical comparisons are outlined below:
This compound exhibits lower solubility than its boronic acid analogues but retains moderate bioavailability due to its lipophilic aromatic core.
Mechanism of Action and Target Selectivity
This compound’s mechanism aligns with sunitinib’s inhibition of VEGFR/PDGFR pathways but with unconfirmed potency. Comparative studies with pazopanib and sorafenib (other TKIs) highlight differences in target specificity:
| Compound | Primary Targets | IC50 (nM) | Clinical Use |
|---|---|---|---|
| This compound | VEGFR2, PDGFRβ (inferred) | Not reported | Preclinical research |
| Sunitinib | VEGFR2 (10), PDGFRβ (20) | 10–50 | Renal cell carcinoma |
| Pazopanib | VEGFR1-3 (10–30), FGFR (140) | 10–140 | Soft tissue sarcoma |
| Sorafenib | VEGFR2 (90), Raf-1 (6) | 6–90 | Hepatocellular carcinoma |
This compound’s target profile remains less characterized, but its metabolite status suggests reduced potency compared to sunitinib .
Pharmacodynamic and Toxicity Profiles
While this compound lacks clinical toxicity data, its parent drug sunitinib is associated with hypertension, fatigue, and hand-foot syndrome. Comparisons with regorafenib (a structurally related TKI) reveal shared off-target effects:
| Parameter | This compound | Sunitinib | Regorafenib |
|---|---|---|---|
| Hypertension Risk | Not reported | High (~30%) | Moderate (~15%) |
| GI Toxicity | None reported | Diarrhea (40%) | Diarrhea (34%) |
| Skin Reactions | Not reported | Rash (20%) | Hand-foot (45%) |
The absence of clinical data for this compound limits direct toxicity comparisons, but its metabolic pathway may mitigate adverse effects seen in sunitinib .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


